3-bromo-1-cyclopentyl-1H-pyrazol-4-amine
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Overview
Description
3-bromo-1-cyclopentyl-1H-pyrazol-4-amine is a chemical compound with the molecular formula C8H12BrN3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-cyclopentyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopentanone with hydrazine to form cyclopentyl hydrazine, which is then reacted with 3-bromo-1H-pyrazole-4-carboxylic acid under acidic conditions to yield the desired compound . The reaction conditions usually involve moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-bromo-1-cyclopentyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or vinyl group.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, and palladium catalysts.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield arylated pyrazole derivatives, while substitution reactions can produce a variety of functionalized pyrazoles.
Scientific Research Applications
3-bromo-1-cyclopentyl-1H-pyrazol-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It serves as a tool compound for studying the biological activity of pyrazole derivatives and their interactions with various biological targets.
Mechanism of Action
The mechanism of action of 3-bromo-1-cyclopentyl-1H-pyrazol-4-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or allosteric sites on the target proteins, leading to changes in their function .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-1H-pyrazol-4-amine
- 1-cyclopentyl-1H-pyrazol-4-amine
- 3-chloro-1-cyclopentyl-1H-pyrazol-4-amine
Uniqueness
3-bromo-1-cyclopentyl-1H-pyrazol-4-amine is unique due to the presence of both the bromine atom and the cyclopentyl group. This combination imparts specific chemical properties, such as increased reactivity in substitution reactions and potential for forming stable complexes with metal ions. These features make it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C8H12BrN3 |
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Molecular Weight |
230.11 g/mol |
IUPAC Name |
3-bromo-1-cyclopentylpyrazol-4-amine |
InChI |
InChI=1S/C8H12BrN3/c9-8-7(10)5-12(11-8)6-3-1-2-4-6/h5-6H,1-4,10H2 |
InChI Key |
MVCHOZVXPIBHNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C=C(C(=N2)Br)N |
Origin of Product |
United States |
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